4,4'-Bis(3-aminophenoxy)benzophenone
Description
Properties
CAS No. |
63948-92-5 |
|---|---|
Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[4,4-bis(3-aminophenoxy)cyclohexa-1,5-dien-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H22N2O3/c26-20-8-4-10-22(16-20)29-25(30-23-11-5-9-21(27)17-23)14-12-19(13-15-25)24(28)18-6-2-1-3-7-18/h1-14,16-17H,15,26-27H2 |
InChI Key |
SZOSBUBZKMVMGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N |
Canonical SMILES |
C1C=C(C=CC1(OC2=CC=CC(=C2)N)OC3=CC=CC(=C3)N)C(=O)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4’-Bis(3-aminophenoxy)benzophenone typically involves the reaction of corresponding ketone compounds with aniline under basic conditions . The general synthetic route includes:
Reactants: The starting materials include a ketone compound and aniline.
Reaction Conditions: The reaction is carried out in the presence of a basic solvent such as sodium hydroxide solution.
Procedure: The reactants are mixed in a molar ratio and heated to an appropriate temperature to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
4,4’-Bis(3-aminophenoxy)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The aminophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Bis(3-aminophenoxy)benzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-Bis(3-aminophenoxy)benzophenone exerts its effects involves its interaction with specific molecular targets. The aminophenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity . The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy and other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4,4'-Bis(3-aminophenoxy)benzophenone, it is compared to structurally or functionally analogous benzophenone derivatives. Key compounds include:
4,4'-Bis(dimethylamino)benzophenone
- Structure: Features dimethylamino (-N(CH₃)₂) groups instead of aminophenoxy (-OC₆H₄NH₂) substituents.
- Properties: Lower thermal stability due to weaker N–C bonds compared to ether-linked aminophenoxy groups. Soluble in polar aprotic solvents (e.g., DMF, DMSO), unlike the rigid 4,4'-Bis(3-aminophenoxy)benzophenone, which requires harsh conditions for dissolution . Used as a photoinitiator in UV-curable resins (e.g., SZ2080 photoresists ) and as an α-glucosidase inhibitor in diabetes research .
3,3',4,4'-Tetraaminobenzophenone
- Structure: Contains four amine groups directly attached to the benzophenone core.
- Properties: Higher reactivity in polycondensation reactions due to increased amine density. Forms polyimides with superior mechanical rigidity but reduced solubility compared to 4,4'-Bis(3-aminophenoxy)benzophenone-based polymers . Limited commercial use due to synthetic complexity and moisture sensitivity.
4,4'-Bis(9-carbazolyl)benzophenone Derivatives (e.g., DB14, DB23)
- Structure: Benzophenone core functionalized with carbazole moieties instead of aminophenoxy groups.
- Properties: Enhanced electroluminescence efficiency (EQEmax ~5.3%) in OLEDs due to twisted donor-acceptor-donor (D-A-D) architecture . Lower thermal stability (decomposition onset ~350°C) compared to polyimides derived from 4,4'-Bis(3-aminophenoxy)benzophenone . Solubility tunable via alkyl side-chain engineering (e.g., octyl groups in DB29 improve solubility in chloroform) .
4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)
- Structure: Biphenyl core with aminophenoxy termini.
- Properties: Forms sulfonated polyimides with proton conductivity (~0.1 S/cm at 80°C) for fuel cell membranes . Lower glass transition temperature (Tg ~250°C) compared to 4,4'-Bis(3-aminophenoxy)benzophenone-based polymers (Tg >316°C) .
Table 1: Comparative Properties of Benzophenone Derivatives
Key Research Findings
Thermal Performance: Polyimides derived from 4,4'-Bis(3-aminophenoxy)benzophenone exhibit superior thermal stability (Td₅% = 492°C) compared to carbazole-based derivatives (Td₅% = 350–400°C) . This is attributed to the rigid benzophenone backbone and stable ether linkages.
Solubility Trade-offs: While alkylated carbazole derivatives (e.g., DB29) achieve better solubility in organic solvents, 4,4'-Bis(3-aminophenoxy)benzophenone requires aggressive solvents like N-methyl-2-pyrrolidone (NMP) for processing .
Functional Versatility: The aminophenoxy groups enable covalent bonding with dianhydrides (e.g., BTDA, ODPA), forming crosslinked networks with tunable mechanical properties .
Q & A
Q. What are the established synthetic routes for 4,4'-Bis(3-aminophenoxy)benzophenone, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via a nucleophilic aromatic substitution (NAS) reaction. A common approach involves reacting 4,4'-difluorobenzophenone with 3-aminophenol in a polar aprotic solvent (e.g., dimethylacetamide or NMP) under inert atmosphere, using potassium carbonate as a base. Key steps:
- Reaction Conditions : Maintain temperatures between 120–160°C for 12–24 hours .
- Purification : Post-reaction, the product is precipitated in deionized water, filtered, and recrystallized from ethanol or toluene.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and FT-IR to confirm amine functionality. Ensure residual solvent levels meet ICH guidelines (<0.1% via GC-MS).
Q. Table 1: Synthesis Optimization Parameters
Q. How is 4,4'-Bis(3-aminophenoxy)benzophenone characterized for structural confirmation?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms ether linkage formation (δ ~6.8–7.8 ppm for aromatic protons, absence of fluorine signals) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 369.44).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 78.24%, H 5.47%, N 7.60%).
Q. What are the primary research applications of this compound in material science?
Methodological Answer: It serves as a diamine precursor for high-performance polyimides. Applications include:
- Polymer Synthesis : React with dianhydrides (e.g., PMDA, ODPA) to form thermally stable polyimides (Tg > 300°C) .
- Sensor Development : Functionalize with fluorophores for pH or ion detection via solvatochromic shifts.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like unreacted aminophenol?
Methodological Answer: Employ a factorial design of experiments (DoE) to identify critical factors:
- Variables : Solvent ratio (DMAc/toluene azeotrope), stoichiometry (aminophenol:difluorobenzophenone), catalyst (e.g., CsF).
- Analysis : Use ANOVA to assess interactions. For example, excess aminophenol (1.1:1 molar ratio) reduces residual fluoride but may require post-reaction scavengers (e.g., MgSO₄) .
- Process Analytical Technology (PAT) : In-situ FT-IR monitors reaction progression, enabling real-time adjustments.
Q. How to resolve contradictions between NMR purity data and polymer performance (e.g., reduced thermal stability)?
Methodological Answer: Discrepancies often arise from trace impurities (e.g., hydrolyzed intermediates):
- Advanced Characterization : Use XPS to detect surface contaminants (e.g., residual -OH groups).
- Thermogravimetric Analysis (TGA) : Compare degradation profiles; impurities reduce onset decomposition temperatures.
- Mitigation : Implement gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What methodologies assess the compound’s stability under long-term storage or processing conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., oxidized amines).
- Stress Testing : Heat to 200°C in air/N₂ to simulate polymerization conditions. Degradation pathways include:
Q. Table 2: Degradation Products Under Stress Conditions
| Condition | Major Degradation Products | Detection Method |
|---|---|---|
| Thermal (200°C) | Quinones, fragmented aromatics | GC-MS, FT-IR |
| Hydrolytic (pH 7.4) | 3-Aminophenol, benzophenone derivatives | HPLC-DAD |
Q. How can computational modeling predict the compound’s reactivity in novel polymer systems?
Methodological Answer:
- DFT Calculations : Simulate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with dianhydrides .
- Molecular Dynamics (MD) : Model polyimide chain packing to correlate with mechanical properties (e.g., tensile modulus).
- Software Tools : COMSOL Multiphysics® for diffusion kinetics during polymerization .
Q. What safety protocols are critical when handling 4,4'-Bis(3-aminophenoxy)benzophenone?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
